1-(5-Bromopyridin-2-YL)piperidin-4-one
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Overview
Description
1-(5-Bromopyridin-2-YL)piperidin-4-one is a chemical compound with the molecular formula C10H11BrN2O and a molecular weight of 255.11 g/mol . This compound features a bromopyridine moiety attached to a piperidinone ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 1-(5-Bromopyridin-2-YL)piperidin-4-one typically involves the reaction of 5-bromopyridine with piperidin-4-one under specific conditions. One common method includes:
Starting Materials: 5-bromopyridine and piperidin-4-one.
Reaction Conditions: The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production: Industrial-scale production may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
1-(5-Bromopyridin-2-YL)piperidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The piperidinone ring can be reduced to the corresponding piperidine derivative using reducing agents like sodium borohydride (NaBH4).
Common Reagents and Conditions: Typical reagents include bases (e.g., K2CO3), reducing agents (e.g., NaBH4), and solvents (e.g., DMF).
Major Products: Substitution reactions yield various substituted derivatives, while reduction reactions produce piperidine derivatives.
Scientific Research Applications
1-(5-Bromopyridin-2-YL)piperidin-4-one finds applications in several scientific fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research into potential therapeutic agents for various diseases often involves this compound.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Bromopyridin-2-YL)piperidin-4-one involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1-(5-Bromopyridin-2-YL)piperidin-4-one can be compared with other similar compounds:
Properties
CAS No. |
1016837-36-7 |
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Molecular Formula |
C10H11BrN2O |
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidin-4-one |
InChI |
InChI=1S/C10H11BrN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7H,3-6H2 |
InChI Key |
QXJXKIOWKTVJRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)Br |
Origin of Product |
United States |
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